4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

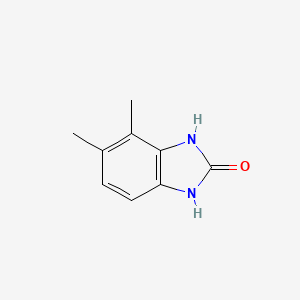

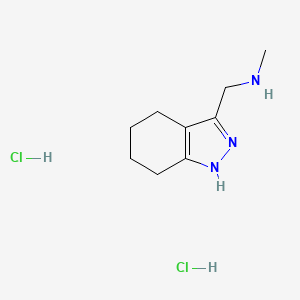

“4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one” is a compound with the molecular formula C9H10N2O . It is also known by other synonyms such as “4,5-dimethyl-1,3-dihydrobenzimidazol-2-one” and "4,5-Dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one" .

Molecular Structure Analysis

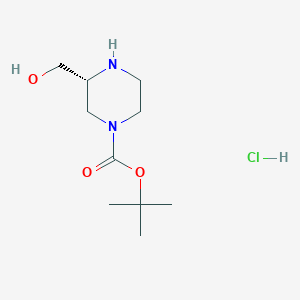

The molecular structure of “this compound” includes a benzimidazolone core with two methyl groups attached at the 4 and 5 positions . The InChI code for this compound is InChI=1S/C9H10N2O/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 162.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound’s topological polar surface area is 41.1 Ų .

Applications De Recherche Scientifique

DNA Minor Groove Binding

4,5-Methyl-1,3-dihydro-2H-benzimidazol-2-one and its analogues, such as Hoechst 33258, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding feature has been utilized in various scientific applications including fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, analysis of nuclear DNA content values via flow cytometry, and as a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Mechanism of Action as Fungicides

Benzimidazole fungicides operate by specifically inhibiting microtubule assembly, acting by binding to the tubulin molecule. This mechanism has been extensively studied, leading to the use of benzimidazoles as tools in the research of fungal cell biology and molecular genetics, particularly for studying tubulin structure and microtubule organization and function (Davidse, 1986).

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives, featuring the fused ring structure of benzene and imidazole, play a critical role in medicinal chemistry, possessing a wide array of pharmacological functions. They are components of important biomolecules like vitamin cobalamin and show antimicrobial, antiviral, antidiabetic, anticancer, and many other activities. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, including antibacterial, anthelmintic, antifungal, and anti-inflammatory properties, highlighting the importance of structural modifications for the discovery of new therapeutic agents (Vasuki et al., 2021).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives is vast, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The benzimidazole core structure is instrumental in the development of new therapeutic compounds, owing to its pharmacological properties. This has led to the exploration of benzimidazole derivatives in drug discovery and development, with several drugs containing the benzimidazole nucleus used in clinical practice for a variety of diseases (Babbar, Swikriti, & Arora, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Benzimidazole compounds, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall effectiveness.

Analyse Biochimique

Biochemical Properties

Similar compounds like 5-Methyl-1H-benzo[d]imidazol-2(3H)-one have been used in the preparation and structure activity relations of benzimidazolone as activators of chloride secretion .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins and affect their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAAVHWPNAIDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B3091121.png)

![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)

![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)